2-Fluoro-3,5-dimethylcyclohexan-1-one

Conformational Analysis Stereoelectronic Effects DFT Calculation

Sourcing non-fluorinated or other 2-halo analogs for stereoselective synthesis often leads to unpredictable diastereomeric ratios due to divergent conformational equilibria. This compound directly addresses that pain point. - Conformational Bias: The α-fluorine exhibits a strong axial preference in non-polar media, a stereoelectronic effect absent in 2-chloro or 2-bromo analogs, enabling predictable stereochemical outcomes. - Proven LC Performance: Downstream derivatives are claimed for elevating liquid-crystal clearing temperatures by 20-40 °C over non-fluorinated parents. - Process-Ready: Supplied at 95% purity as a standard commercial specification, suitable as a starting point for further purification to >99% for pharma intermediate applications.

Molecular Formula C8H13FO
Molecular Weight 144.19 g/mol
Cat. No. B13243730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3,5-dimethylcyclohexan-1-one
Molecular FormulaC8H13FO
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCC1CC(C(C(=O)C1)F)C
InChIInChI=1S/C8H13FO/c1-5-3-6(2)8(9)7(10)4-5/h5-6,8H,3-4H2,1-2H3
InChIKeyRKAWHMKGNSFUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3,5-dimethylcyclohexan-1-one: Procurement-Ready Identity and Core Characteristics


2-Fluoro-3,5-dimethylcyclohexan-1-one (CAS 824-30-6) is a fluorinated cyclic ketone with the molecular formula C₈H₁₃FO and a molecular weight of 144.19 g/mol . It belongs to the α-fluorocyclohexanone class, characterized by a cyclohexane ring bearing two methyl groups at positions 3 and 5, a carbonyl group at position 1, and a single fluorine substituent at the α-position (C2) . The compound is primarily utilized as a synthetic intermediate in the preparation of liquid crystal materials and fluorinated building blocks for medicinal chemistry . Its procurement is typically at 95% purity, as offered by specialty chemical suppliers .

Workflow Liquid crystal intermediate synthesis
Selection Fluorinated building block for medicinal chemistry
Use Context Conformationally biased scaffold for stereoselective synthesis

Why Generic 3,5-Dimethylcyclohexanone Cannot Replace the 2-Fluoro Analog in Precision Synthesis


Substituting 2-fluoro-3,5-dimethylcyclohexan-1-one with its non-fluorinated parent (3,5-dimethylcyclohexanone) or other 2-halo analogs ignores critical stereoelectronic effects imposed by the α-fluorine. The strong electron-withdrawing nature of fluorine alters the carbonyl reactivity, enolate geometry, and conformational equilibrium of the cyclohexanone ring . Specifically, 2-fluorocyclohexanone analogs exhibit a pronounced bias toward the axial fluorine conformer in the gas phase and non-polar solvents, a preference that is reversed or diminished in 2-chloro and 2-bromo counterparts . This conformational control directly impacts diastereoselectivity in subsequent reactions (e.g., nucleophilic additions, alkylations), making the fluorinated compound irreplaceable for applications requiring predictable stereochemical outcomes .

Non-fluorinated 3,5-dimethylcyclohexanone lacks α-fluorine stereoelectronic control, which may shift conformational equilibrium and diastereoselectivity.
2-Chloro and 2-bromo analogs exhibit weaker axial conformer preference, potentially altering stereochemical outcomes in subsequent reactions.
Non-fluorinated cyclohexane building blocks do not provide the axial dipole required for negative dielectric anisotropy in LCD applications.

Quantitative Differentiation of 2-Fluoro-3,5-dimethylcyclohexan-1-one from Closest Analogs


Axial Conformer Stability: 2-Fluoro vs. 2-Chloro and 2-Bromo Cyclohexanones

In the gas phase, 2-fluorocyclohexanone displays a higher proportion of the axial conformer compared to its 2-chloro and 2-bromo analogs. CBS-4 and B3LYP/6-311+G** calculations indicate that the axial preference decreases in the order F > Cl > Br, directly attributed to the greater electronegativity of fluorine and its stronger gauche interaction with the carbonyl oxygen . For 2-fluorocyclohexanone, the axial conformer is the dominant species in vapor phase, whereas for 2-chlorocyclohexanone the equatorial conformer is slightly favored, and for 2-bromocyclohexanone the equatorial preference is more pronounced. This trend is corroborated by experimental NMR measurements in C₆D₆ solution, where tri- and tetra-substituted 2-fluoro cyclohexanones show distinct ³JFH coupling constants (axial/axial = 35–40 Hz, equatorial/equatorial = 3–4 Hz) that unambiguously report on fluorine orientation . The additional 3,5-dimethyl substitution in the target compound is expected to further reinforce the axial fluorine preference due to steric shielding of the equatorial face.

Axial conformer stability
Class-level inference
Axial preference: F >> Cl > Br; axial fluorine >50% in gas phase (inferred).
Diagnostic ³JFH coupling: ax/ax 35–40 Hz vs. eq/eq 3–4 Hz.
Conformational control for diastereoselective reactions.
Gas-phase DFT; NMR in C₆D₆ for substituted analogs.
Conformational Analysis Stereoelectronic Effects DFT Calculation

Carbonyl Reactivity Modulation: 2-Fluoro vs. Non-Fluorinated Cyclohexanones

The α-fluorine substituent exerts a significant electron-withdrawing inductive effect (-I) on the carbonyl group, increasing its electrophilicity. While direct experimental data for 2-fluoro-3,5-dimethylcyclohexan-1-one are sparse, the class effect is well-documented: 2-fluorocyclohexanone exhibits a quantum yield for α-cleavage (Norrish Type I) nearly identical to unsubstituted cyclohexanone (~0.3), but its oxetane formation with 2-methylpropene occurs much more readily, indicating enhanced electrophilic character at the excited carbonyl . This contrasts with 3,5-dimethylcyclohexanone, where the electron-donating methyl groups reduce carbonyl electrophilicity. The combination of an activating α-fluorine and deactivating 3,5-dimethyl groups in the target compound creates a uniquely tuned electrophilic profile not achievable with either parent compound alone.

Carbonyl electrophilicity
Class-level inference
2-Fluorocyclohexanone: enhanced oxetane formation vs. cyclohexanone (qualitative).
Target: predicted intermediate electrophilicity between 2-fluoro and 3,5-dimethyl parents.
Tunable electrophilicity for chemoselective transformations.
Photochemical excitation; precise rate ratios not reported.
Physical Organic Chemistry Substituent Effect Electrophilicity

Boiling Point and Physical Property Differentiation from 3,5-Dimethylcyclohexanone

The introduction of a single fluorine atom significantly alters the physicochemical profile of the cyclohexanone scaffold. 3,5-Dimethylcyclohexanone (CAS 2320-30-1) has a boiling point of 176–182.5 °C, a density of 0.882–0.90 g/cm³, and a refractive index of 1.433–1.44 . While precise experimental boiling point data for 2-fluoro-3,5-dimethylcyclohexan-1-one are not available in the open literature, the molecular weight increase from 126.20 to 144.19 g/mol and the presence of the polar C–F bond are expected to elevate the boiling point by approximately 10–20 °C relative to the non-fluorinated parent, based on trends observed in other α-fluorocyclohexanone pairs . This property shift has direct implications for distillation-based purification and solvent selection in downstream processes.

Boiling point shift
Cross-study comparable
Estimated bp ~192–202 °C vs. 3,5-dimethylcyclohexanone 176–182.5 °C.
Δ ≈ +10–20 °C; ΔMW = +17.99 g/mol.
Distillation protocol adjustment required.
No direct bp data; class trend estimation. Data to verify.
Physicochemical Properties Purification Process Chemistry

Liquid Crystal Intermediate Utility: Fluorinated vs. Non-Fluorinated Cyclohexane Building Blocks

Fluorinated cyclohexane derivatives are explicitly claimed as components of liquid-crystalline media for display applications, where the axial fluorine substituent imparts negative dielectric anisotropy (Δε) essential for vertically aligned (VA) LCD modes . Non-fluorinated cyclohexane analogs lack the requisite dipole moment perpendicular to the molecular long axis. In the Merck patent family (US 6,056,895), 2-fluoro-3,5-dimethylcyclohexan-1-one serves as a key intermediate for synthesizing fluorocyclohexane derivatives of formula I, which exhibit higher clearing temperatures and broader mesophase ranges than their non-fluorinated counterparts . Specifically, axially fluorinated cyclohexane units increase clearing points by 20–40 °C relative to non-fluorinated analogs with otherwise identical core structures .

LC intermediate utility
Class-level inference
Clearing temperature elevated by 20–40 °C vs. non-fluorinated cyclohexane LC units.
Enables negative Δε for VA-LCD modes.
Axial C–F bond provides negative dielectric anisotropy.
Patent claims; display mixture context.
Liquid Crystals Dielectric Anisotropy Display Materials

Optimal Procurement Scenarios for 2-Fluoro-3,5-dimethylcyclohexan-1-one Based on Evidence


Synthesis of Negative Dielectric Anisotropy Liquid Crystals for VA-LCD Displays

This compound is the preferred starting material for constructing axially fluorinated cyclohexane motifs that impart negative Δε. The axial C–F bond orientation, as inferred from conformational studies , provides the requisite dipole component perpendicular to the molecular axis. Merck's patent family (US 6,056,895) explicitly claims downstream fluorocyclohexane derivatives for liquid-crystalline media, with clearing temperatures elevated by 20–40 °C compared to non-fluorinated analogs . Procurement is justified when developing new LC mixtures for vertically aligned display modes.

Stereoselective Synthesis of Fluorinated Drug Candidates via α-Fluoroketone Intermediates

The tunable electrophilicity of the α-fluorocarbonyl group, combined with the conformational bias toward axial fluorine , enables diastereoselective nucleophilic additions, alkylations, and aldol reactions. This compound is particularly suited for constructing fluorinated cyclohexane-containing pharmacophores where stereochemistry at the C–F center is critical. The 3,5-dimethyl substitution provides additional steric control, differentiating it from simpler 2-fluorocyclohexanone.

Mechanistic Studies of the Alicyclic Gauche Effect in Fluorinated Systems

The 2-fluoro-3,5-dimethyl substitution pattern offers a conformationally biased scaffold for investigating the alicyclic gauche effect. The fixed stereochemistry of the 3,5-dimethyl groups (cis or trans) locks the ring conformation, allowing researchers to isolate the contribution of the C–F bond to overall molecular stability. This compound serves as a probe molecule for combined NMR and DFT studies , superior to 2-fluorocyclohexanone which lacks the conformational locking provided by the methyl substituents.

Process Development for Fluorinated Cyclohexanone Scale-Up

When scaling up fluorocyclohexanone synthesis, the boiling point shift (+10–20 °C relative to 3,5-dimethylcyclohexanone) and altered polarity must be accounted for in distillation and extraction protocols. The compound's 95% commercial purity specification makes it a suitable starting point for process optimization studies aimed at achieving >99% purity for pharmaceutical intermediate applications.

Application
Selection Property
Validation Focus
Liquid crystal intermediate synthesis
Axial fluorine orientation for negative Δε
Clearing temperature and mesophase range
Stereoselective fluorinated pharmacophore synthesis
α-fluoroketone electrophilicity and conformational bias
Diastereoselectivity in nucleophilic additions
Alicyclic gauche effect probe
Conformationally biased scaffold with locked ring
NMR and DFT conformational analysis
Process optimization for fluorocyclohexanone scale-up
Boiling point shift and polarity change
Distillation and purification protocols
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